molecular formula C8H9N5S B11052185 4-Amino-5-(2-pyridylmethyl)-4H-1,2,4-triazol-3-ylhydrosulfide

4-Amino-5-(2-pyridylmethyl)-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No.: B11052185
M. Wt: 207.26 g/mol
InChI Key: VBNPUUYKZRLNPC-UHFFFAOYSA-N
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Description

4-Amino-5-(2-pyridylmethyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a heterocyclic compound that contains a triazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(2-pyridylmethyl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the reaction of 2-pyridylmethylamine with thiocarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(2-pyridylmethyl)-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-5-(2-pyridylmethyl)-4H-1,2,4-triazol-3-ylhydrosulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-(2-pyridylmethyl)-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved in these interactions often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-(2-pyridylmethyl)-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its specific combination of a triazole ring and a pyridine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9N5S

Molecular Weight

207.26 g/mol

IUPAC Name

4-amino-3-(pyridin-2-ylmethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H9N5S/c9-13-7(11-12-8(13)14)5-6-3-1-2-4-10-6/h1-4H,5,9H2,(H,12,14)

InChI Key

VBNPUUYKZRLNPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC2=NNC(=S)N2N

Origin of Product

United States

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